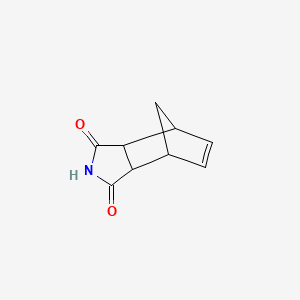

3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-8-6-4-1-2-5(3-4)7(6)9(12)10-8/h1-2,4-7H,3H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPIUUMROPXDNRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C3C2C(=O)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00859959 | |

| Record name | 3a,4,7,7a-Tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3647-74-3, 6265-30-1, 6319-06-8 | |

| Record name | 3a,4,7,7a-Tetrahydro-4,7-methano-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3647-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Noreximide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003647743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3647-74-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147237 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Norbornene-endo-2,3-dicarboximide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53245 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC31978 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31978 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Norbornene-endo-2,3-dicarboximide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31977 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3a,4,7,7a-Tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of cis-5-Norbornene-endo-2,3-dicarboximide, scientifically known as 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione. This bicyclic imide is a pivotal intermediate in organic synthesis, prized for its rigid, well-defined stereochemical structure. This document details its fundamental properties, outlines a validated synthesis protocol rooted in the Diels-Alder reaction, explores its stereochemical nuances, and discusses its significant applications, particularly as a versatile scaffold in medicinal chemistry and a monomer in advanced polymer science. The guide is intended to serve as a comprehensive resource for professionals engaged in chemical research and development.

Compound Identification and Nomenclature

The subject of this guide is a bridged-bicyclic compound whose structure is derived from a [4+2] cycloaddition reaction. Its formal nomenclature and identifiers are crucial for unambiguous reference in research and regulatory contexts.

-

IUPAC Name: (3aR,4S,7R,7aS)-3a,4,7,7a-Tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

-

Common Name: cis-5-Norbornene-endo-2,3-dicarboximide

-

Synonym: 5-Norbonene-2,3-dicarboximide[1]

-

CAS Number: 14805-29-9[2]

-

Molecular Formula: C₉H₉NO₂[3]

-

Molecular Weight: 163.17 g/mol [3]

The stereochemistry, specifically the endo configuration, is a critical feature dictating the molecule's geometry and reactivity, a direct consequence of the kinetic control in its synthesis.

Physicochemical and Spectroscopic Properties

A thorough understanding of the compound's physical and spectral properties is essential for its synthesis, purification, and characterization.

Physical Properties

The compound is typically a white to off-white crystalline solid under standard conditions.[2] Key quantitative properties are summarized below.

| Property | Value | Source |

| Molecular Weight | 163.17 g/mol | PubChem[3] |

| Melting Point | ~152 °C | ChemicalBook[2] |

| Appearance | White to almost white powder/crystalline | ChemicalBook[2] |

| Solubility | Soluble in organic solvents like acetone, alcohols, and ethers; sparingly soluble in water. | ChemBK[1] |

| XLogP3 | 0.1 | PubChem[3] |

Spectroscopic Profile

Spectroscopic analysis is the cornerstone of structural verification. The characteristic signals for the endo isomer are distinct from its exo counterpart, particularly in NMR spectroscopy.[4]

| Technique | Characteristic Signals (Typical, in CDCl₃) |

| ¹H NMR | δ ~6.2-6.3 ppm (s, 2H, olefinic H-5, H-6), δ ~3.4-3.5 ppm (m, 2H, bridgehead H-1, H-4), δ ~3.2-3.3 ppm (m, 2H, H-2, H-3), δ ~1.5-1.7 ppm (m, 2H, bridge CH₂) |

| ¹³C NMR | δ ~178 ppm (C=O), δ ~138 ppm (C-5, C-6), δ ~52 ppm (C-2, C-3), δ ~47 ppm (C-1, C-4), δ ~45 ppm (C-7, bridge) |

| IR (ATR) | ~3200 cm⁻¹ (N-H stretch), ~1770 cm⁻¹ & ~1700 cm⁻¹ (C=O, symmetric/asymmetric stretch), ~1640 cm⁻¹ (C=C stretch) |

Note: Exact chemical shifts can vary based on solvent and spectrometer frequency. The provided data is a representative profile based on typical spectra of norbornene imide systems.[5][6][7]

Synthesis and Mechanistic Insights

The primary route to this compound is the Diels-Alder reaction, a powerful [4+2] cycloaddition between cyclopentadiene (the diene) and maleimide (the dienophile).

The Diels-Alder Reaction: The Endo Rule

The stereochemical outcome of this reaction is governed by the "Alder-Eno Rule," which predicts the preferential formation of the endo isomer under kinetic control.[8] This preference is attributed to favorable secondary orbital interactions between the p-orbitals of the developing bridge and the π-system of the dienophile's carbonyl groups in the transition state.[9][10] Although the exo isomer is thermodynamically more stable, the lower activation energy barrier for the endo pathway makes it the major product at moderate temperatures.[11][12]

Detailed Synthesis Protocol

This protocol describes a reliable, lab-scale synthesis.

Materials:

-

Dicyclopentadiene (DCPD)

-

Maleimide

-

Ethyl Acetate

-

Hexane or Petroleum Ether

-

Fractional distillation apparatus

-

Ice bath, Erlenmeyer flasks, magnetic stirrer

Workflow Diagram:

Caption: Workflow for the synthesis of the target compound.

Step-by-Step Procedure:

-

Preparation of Cyclopentadiene: Cyclopentadiene exists as its dimer, dicyclopentadiene (DCPD), at room temperature. To obtain the reactive monomer, set up a fractional distillation apparatus and heat ~20 mL of DCPD to its boiling point (~170 °C). The dimer will undergo a retro-Diels-Alder reaction. Collect the monomeric cyclopentadiene, which distills at 40-42 °C, in a receiver flask cooled in an ice bath.[13] Causality: This "cracking" is essential as only the monomeric form can act as the diene. It must be kept cold and used promptly as it will re-dimerize over time.

-

Reaction Setup: In a 100 mL Erlenmeyer flask, dissolve 5.0 g of maleimide in 30 mL of ethyl acetate with gentle warming. Once dissolved, cool the solution in an ice bath.

-

Cycloaddition: Slowly add a freshly prepared solution of 3.5 mL of cyclopentadiene in 10 mL of cold ethyl acetate to the maleimide solution while stirring in the ice bath. The addition should be portion-wise to control the exothermic reaction.[13]

-

Product Formation: After the addition is complete, continue stirring the mixture in the ice bath for 20-30 minutes, then allow it to warm to room temperature. A white precipitate of the endo adduct will form.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold hexane to remove any unreacted starting material. The product can be further purified by recrystallization from a suitable solvent like dichloromethane/petroleum ether to yield colorless crystals.[13]

-

Validation: Confirm the product's identity and purity by measuring its melting point (expected ~164-165 °C for the related anhydride, with the imide being similar) and acquiring NMR spectra, which should match the profile in Section 2.2.[13]

Applications in Research and Development

The rigid norbornene scaffold is a highly attractive structural motif in both medicinal chemistry and material science.[14] Its well-defined three-dimensional structure allows for precise spatial orientation of functional groups, a critical factor in molecular recognition and binding events.

Scaffold in Medicinal Chemistry

The norbornene imide core serves as a rigid building block for constructing more complex molecules with potential therapeutic activity.[15] Its unique shape can be exploited to design ligands that fit into specific biological targets with high affinity and selectivity.

-

Antipsychotics: The saturated (hydrogenated) version of the exo-isomer of this scaffold is a key intermediate in the synthesis of Lurasidone, an atypical antipsychotic.[11][16]

-

Anticancer Agents: The norbornene framework has been incorporated into various compounds investigated for their antitumor properties, acting as a rigid scaffold to present pharmacophoric groups in an optimal orientation for interaction with cancer-related targets.[14][17]

-

Bioisosteres: Due to their defined shape and lipophilicity, carborane and norbornene structures are sometimes used as bioisosteres for phenyl groups or other cyclic moieties in drug design to improve properties like metabolic stability or target affinity.[18]

Monomer for Ring-Opening Metathesis Polymerization (ROMP)

The strained double bond of the norbornene ring makes this compound an excellent monomer for Ring-Opening Metathesis Polymerization (ROMP). This polymerization technique, often catalyzed by ruthenium-based catalysts (e.g., Grubbs' catalysts), allows for the synthesis of well-defined polymers with controlled molecular weights and low dispersity.[19][20]

-

Functional Polymers: The imide group can be easily N-functionalized, allowing for the synthesis of a wide array of polymers with tailored properties for applications in gas separation membranes, advanced coatings, and functional nanomaterials.[5][21]

-

Block Copolymers: The living nature of ROMP enables the synthesis of block copolymers, which can self-assemble into complex nanostructures for use in drug delivery and materials science.[19] The endo vs. exo stereochemistry of the monomer can significantly influence the polymerization kinetics.[22]

Diagram of Application Versatility:

Caption: Versatility of the title compound as a chemical intermediate.

Safety and Handling

While specific toxicity data is limited, standard laboratory safety protocols should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.[1]

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[1][2]

References

- 1. chembk.com [chembk.com]

- 2. (3aR,4S,7R,7aS) 4,7-Methano-1H-isoindole-1,3(2H)-dione | 14805-29-9 [chemicalbook.com]

- 3. 3a,4,7,7a-Tetrahydro-4,7-methano-1H-isoindole-1,3(2H)-dione | C9H9NO2 | CID 97723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. revroum.lew.ro [revroum.lew.ro]

- 5. mdpi.com [mdpi.com]

- 6. iris.unisa.it [iris.unisa.it]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Furan and maleimide undergo a Diels–Alder reaction at 25 °C to gi... | Study Prep in Pearson+ [pearson.com]

- 10. researchgate.net [researchgate.net]

- 11. www2.latech.edu [www2.latech.edu]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. sitesmedia.s3.amazonaws.com [sitesmedia.s3.amazonaws.com]

- 14. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 15. lookchem.com [lookchem.com]

- 16. veeprho.com [veeprho.com]

- 17. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. clinmedjournals.org [clinmedjournals.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. par.nsf.gov [par.nsf.gov]

A Comprehensive Technical Guide on 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular structure, synthesis, and characterization of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, a compound of significant interest in organic synthesis and materials science.

Molecular Architecture and Stereochemistry

Commonly referred to as cis-endo-5-Norbornene-2,3-dicarboximide, the systematic IUPAC name this compound precisely describes its intricate, bridged bicyclic structure.[1][2] This rigid framework is a direct consequence of its formation through a Diels-Alder reaction.[3][4] The molecule's stereochemistry is crucial to its reactivity and properties. The endo configuration, where the dicarboximide ring is oriented towards the carbon-carbon double bond, is the kinetically favored product.[4][5][6] This preference is explained by the "endo rule," which posits stabilizing secondary orbital interactions between the developing pi-bond of the diene and the pi-system of the dienophile in the transition state.[5][7][8]

Synthesis via Diels-Alder Cycloaddition

The primary and most efficient route for synthesizing this compound is the [4+2] cycloaddition, or Diels-Alder reaction, between cyclopentadiene (the diene) and maleimide (the dienophile).[3][4] This reaction is a cornerstone of organic synthesis due to its high stereoselectivity and atom economy.[7] Cyclopentadiene is highly reactive in Diels-Alder reactions because its cyclic structure locks it in the necessary s-cis conformation.[4][7]

Caption: Diels-Alder Synthesis

Experimental Protocol: A Step-by-Step Methodology

Materials:

-

Dicyclopentadiene

-

Maleimide

-

Ethyl acetate

-

Hexane

-

Apparatus for fractional distillation

-

Reaction flask with magnetic stirrer

-

Crystallization dish

-

Büchner funnel and filter flask

Procedure:

-

Preparation of Cyclopentadiene: Cyclopentadiene exists as the dimer, dicyclopentadiene, at room temperature and must be "cracked" back to the monomer prior to use.[9] This is accomplished by heating dicyclopentadiene to approximately 180°C. The lower-boiling cyclopentadiene monomer (boiling point ~41°C) is then collected by fractional distillation in a receiving flask cooled in an ice bath.[9] It is crucial to use the freshly prepared cyclopentadiene immediately as it will readily dimerize back.[9]

-

Reaction Setup: Dissolve maleimide in ethyl acetate in a reaction flask with stirring.

-

Addition of Dienophile: Slowly add a solution of hexane to the maleimide solution.

-

Initiation of Reaction: Add the freshly prepared cyclopentadiene to the reaction mixture. The Diels-Alder reaction between cyclopentadiene and maleimide is often rapid at room temperature.[4]

-

Crystallization and Product Isolation: Initiate crystallization by scratching the inside of the flask with a glass rod. Cool the mixture in an ice bath to maximize the precipitation of the product.

-

Purification: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with cold hexane to remove any unreacted starting materials.

-

Drying: Allow the product to air dry or place it in a desiccator to remove residual solvent.

Caption: Synthesis Workflow

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure and stereochemistry of the product. The symmetry of the endo adduct results in a characteristic set of signals. While specific spectral data can be found in various databases, the general expected resonances are outlined below.[10][11][12]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[13]

| Functional Group | Approximate Wavenumber (cm⁻¹) | Appearance |

| N-H Stretch (imide) | 3200-3400 | Broad |

| C-H Stretch (alkene) | >3000 | Sharp |

| C-H Stretch (alkane) | <3000 | Sharp |

| C=O Stretch (imide) | 1700-1780 | Strong, often two bands (symmetric and asymmetric) |

| C=C Stretch (alkene) | ~1650 | Medium |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.[2][10][14] The expected molecular weight for C₉H₉NO₂ is approximately 163.17 g/mol .[2][10]

Applications in Research and Development

The rigid norbornene scaffold is a valuable building block in several areas of chemical science.

-

Polymer Chemistry: Norbornene and its derivatives are important monomers in the synthesis of polymers with high thermal stability, such as those produced through ring-opening metathesis polymerization (ROMP).[15][16][17] These polymers find applications in electronics, membrane separations, and as additives for other polymeric materials.[15][18][19]

-

Drug Development: The norbornene framework is a recognized scaffold in medicinal chemistry, with derivatives being investigated for various therapeutic applications, including cancer treatment.[20][21] The specific compound, this compound, serves as an intermediate in the synthesis of pharmaceuticals like lurasidone, which is used to treat schizophrenia and bipolar depression.[22][23]

-

Materials Science: The unique structure of norbornene-based compounds makes them suitable for the development of specialty materials, including adhesives and coatings.[15]

References

- 1. 9 Norbornene Manufacturers in 2025 | Metoree [us.metoree.com]

- 2. 4,7-Methano-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-, (3aα,4α,7α,7aα)- [webbook.nist.gov]

- 3. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 4. community.wvu.edu [community.wvu.edu]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Khan Academy [khanacademy.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. reddit.com [reddit.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. 3a,4,7,7a-Tetrahydro-4,7-methano-1H-isoindole-1,3(2H)-dione | C9H9NO2 | CID 97723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. spectrabase.com [spectrabase.com]

- 12. spectrabase.com [spectrabase.com]

- 13. spectrabase.com [spectrabase.com]

- 14. 1H-Isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-, cis- [webbook.nist.gov]

- 15. researchgate.net [researchgate.net]

- 16. files01.core.ac.uk [files01.core.ac.uk]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. (3aR,4S,7R,7aS) 4,7-Methano-1H-isoindole-1,3(2H)-dione | 14805-29-9 [chemicalbook.com]

- 23. lookchem.com [lookchem.com]

An In-depth Technical Guide on the Significance and Mechanistic Context of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a molecule of significant interest within the pharmaceutical landscape, not for its direct therapeutic action, but as a crucial building block in the synthesis of complex psychoactive agents. This guide elucidates the primary role of this compound as a key intermediate in the manufacturing of the atypical antipsychotic drug, Lurasidone. While direct pharmacological data on the title compound is sparse, we will delve into the well-established mechanism of action of Lurasidone to provide a comprehensive understanding of the therapeutic relevance derived from this synthetic precursor. Furthermore, this document will explore the broader biological potential of the isoindole-1,3-dione scaffold, referencing studies on derivatives that exhibit a range of activities, thereby offering a holistic view for researchers in drug discovery.

Introduction: The Strategic Importance of a Synthetic Intermediate

In the realm of medicinal chemistry and pharmaceutical development, the value of a chemical entity is not always defined by its intrinsic biological activity. This compound stands as a testament to this, being a compound whose primary significance lies in its role as a pivotal intermediate.[1][2] Its rigid, bicyclic structure provides a unique three-dimensional framework that is essential for the synthesis of more complex molecules.

The principal application of this compound is in the production of Lurasidone, a second-generation antipsychotic used in the treatment of schizophrenia and bipolar depression.[2][3] The specific stereochemistry of this compound is critical for establishing the correct spatial orientation of substituents in the final drug product, which is paramount for its interaction with biological targets.

A Critical Node in the Synthesis of Lurasidone

The journey from this compound to Lurasidone involves a series of synthetic transformations. The isoindole-dione moiety serves as a masked form of a diamine, which is later revealed and elaborated to construct the final complex structure of Lurasidone. A generalized synthetic scheme is presented below.

Figure 1: Generalized synthetic pathway from the core intermediate to Lurasidone.

The Pharmacological Tapestry of Lurasidone: A Consequence of its Precursor's Structure

The therapeutic efficacy of Lurasidone is a direct result of its unique receptor binding profile. The rigid conformational structure inherited from its precursor, this compound, is crucial for its high affinity and selectivity for specific neurotransmitter receptors.

Lurasidone exhibits a high affinity for dopamine D₂ receptors and serotonin 5-HT₂ₐ and 5-HT₇ receptors, where it acts as an antagonist. It is also a partial agonist at serotonin 5-HT₁ₐ receptors. Its low affinity for histamine H₁ and muscarinic M₁ receptors contributes to a favorable side-effect profile, with a lower incidence of sedation, weight gain, and cognitive impairment compared to some other antipsychotics.

Receptor Binding Affinities

The following table summarizes the receptor binding affinities of Lurasidone, which underscore its mechanism of action.

| Receptor | Ki (nM) | Pharmacological Action |

| Dopamine D₂ | 1.0 | Antagonist |

| Serotonin 5-HT₂ₐ | 0.5 | Antagonist |

| Serotonin 5-HT₇ | 0.5 | Antagonist |

| Serotonin 5-HT₁ₐ | 6.8 | Partial Agonist |

| Adrenergic α₂C | 1.5 | Antagonist |

| Adrenergic α₂ₐ | 10.8 | Antagonist |

| Adrenergic α₁ | 47.9 | Antagonist |

| Histamine H₁ | >1000 | Low Affinity |

| Muscarinic M₁ | >1000 | Low Affinity |

Data presented are representative values from preclinical studies.

Signaling Pathways

The antagonist activity of Lurasidone at D₂ and 5-HT₂ₐ receptors is central to its antipsychotic effects, primarily through the modulation of dopaminergic and serotonergic neurotransmission in the mesolimbic and mesocortical pathways. Its partial agonism at 5-HT₁ₐ receptors and antagonism at 5-HT₇ receptors are thought to contribute to its efficacy in treating depressive symptoms and cognitive deficits associated with schizophrenia.

Figure 2: Simplified signaling pathways modulated by Lurasidone.

Exploring the Bioactive Potential of the Isoindole-1,3-dione Scaffold

While this compound is primarily valued as a synthetic tool, the core isoindole-1,3-dione structure is a recognized pharmacophore present in a variety of biologically active compounds. This suggests that while the title compound may not be therapeutically active in its own right, its structural class is of significant interest in drug discovery.

Derivatives of isoindole-1,3-dione have been investigated for a range of therapeutic applications:

-

Antibacterial Agents: Certain novel tetrahydrochromeno[3,4-e]isoindole-1,3(2H,3aH)-dione derivatives have demonstrated in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria.[4]

-

Cholinesterase Inhibitors: A series of 1H-isoindole-1,3(2H)-dione derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathophysiology of Alzheimer's disease.[5]

-

Analgesic Properties: Some new derivatives of isoindoline-1,3-dione have been shown to possess non-steroidal analgesic activity.[6]

These findings highlight the versatility of the isoindole-1,3-dione scaffold and suggest that further exploration of derivatives of this compound could yield novel therapeutic agents.

Experimental Protocols

Quality Control of this compound via High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a sample of this compound.

Materials:

-

HPLC system with UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Sample of this compound

-

Volumetric flasks, pipettes, and syringes

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of acetonitrile to obtain a 1 mg/mL stock solution.

-

Further dilute the stock solution to a working concentration of 0.1 mg/mL with acetonitrile.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detector Wavelength: 220 nm

-

Column Temperature: 25°C

-

Gradient Elution:

-

0-5 min: 30% B

-

5-20 min: 30% to 90% B

-

20-25 min: 90% B

-

25-26 min: 90% to 30% B

-

26-30 min: 30% B

-

-

-

Analysis:

-

Inject the sample and record the chromatogram.

-

The purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

-

In Vitro Acetylcholinesterase (AChE) Inhibition Assay

Objective: To evaluate the potential of an isoindole-1,3-dione derivative to inhibit AChE activity, based on Ellman's method.

Materials:

-

96-well microplate reader

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Test compound (isoindole-1,3-dione derivative)

-

Donepezil (positive control)

Procedure:

-

Reagent Preparation:

-

Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

Prepare serial dilutions of the test compound and Donepezil in phosphate buffer.

-

-

Assay Protocol:

-

In a 96-well plate, add 25 µL of the test compound solution (or buffer for control).

-

Add 50 µL of DTNB solution to each well.

-

Add 25 µL of AChE solution to each well and incubate for 15 minutes at 25°C.

-

Initiate the reaction by adding 25 µL of ATCI solution to each well.

-

Immediately measure the absorbance at 412 nm every minute for 5 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the control.

-

Calculate the IC₅₀ value (the concentration of the compound that causes 50% inhibition of AChE activity).

-

Figure 3: Workflow for the in vitro AChE inhibition assay.

Conclusion

This compound is a compound of considerable importance in pharmaceutical synthesis, serving as a cornerstone in the construction of the atypical antipsychotic Lurasidone. Its rigid, stereochemically defined structure is fundamental to achieving the specific pharmacological profile of the final drug. While devoid of significant intrinsic therapeutic activity, its parent scaffold, isoindole-1,3-dione, is a fertile ground for the discovery of new bioactive molecules. This guide has provided a comprehensive overview of the significance of the title compound, the mechanism of action of its principal derivative, and the broader potential of its chemical class, offering valuable insights for professionals in drug development and medicinal chemistry.

References

- 1. lookchem.com [lookchem.com]

- 2. lookchem.com [lookchem.com]

- 3. (3aR,4S,7R,7aS) 4,7-Methano-1H-isoindole-1,3(2H)-dione Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Design and synthesis of tetrahydrochromeno[3,4-e]isoindole-1,3(2H,3aH)-dione derivatives via the Diels–Alder reaction: molecular docking, antibacterial activity, ADMET analysis and photophysical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Discovery and History of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

A Senior Application Scientist's Synthesis of Foundational Chemistry and Modern Application

This guide provides a comprehensive overview of the discovery, history, and chemical intricacies of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, a molecule of significant interest in both academic research and pharmaceutical development. We will delve into the foundational Diels-Alder reaction that underpins its synthesis, explore the stereochemical nuances that govern its structure, and detail its journey from a classic cycloaddition product to a key building block in modern therapeutics.

The Genesis: The Diels-Alder Reaction

The story of this compound is inextricably linked to one of the most powerful reactions in organic chemistry: the Diels-Alder reaction. First described in 1928 by German chemists Otto Diels and Kurt Alder, this [4+2] cycloaddition reaction revolutionized the synthesis of six-membered rings.[1] Their groundbreaking work, which earned them the Nobel Prize in Chemistry in 1950, provided a method for the concerted formation of two new carbon-carbon bonds in a single, stereospecific step.[1]

The reaction involves the interaction of a conjugated diene with a substituted alkene, known as the dienophile, to form a substituted cyclohexene derivative.[1] The high degree of regio- and stereoselectivity, driven by a concerted mechanism, makes it an exceptionally efficient tool in synthetic organic chemistry.[2]

The specific synthesis of the norbornene scaffold, the core of our target molecule, is a classic example of the Diels-Alder reaction, utilizing cyclopentadiene as the diene and an activated alkene as the dienophile.[2][3]

Synthesis of the Precursor: 5-Norbornene-2,3-dicarboxylic Anhydride

The immediate precursor to our target imide is 5-norbornene-2,3-dicarboxylic anhydride. This bicyclic compound is synthesized through the Diels-Alder reaction of cyclopentadiene and maleic anhydride.[4][5]

Preparation of Cyclopentadiene

Cyclopentadiene exists as a dimer, dicyclopentadiene, at room temperature and must be "cracked" back to its monomeric form immediately before use.[5][6] This is achieved through a retro-Diels-Alder reaction by heating the dicyclopentadiene.[5][7] The more volatile cyclopentadiene monomer is then collected by fractional distillation.[5]

The Cycloaddition and Stereoselectivity: Endo vs. Exo

The Diels-Alder reaction between cyclopentadiene and maleic anhydride can result in two stereoisomers: the endo and exo adducts.[8]

-

endo isomer: The substituent on the dienophile (the anhydride ring) is oriented towards the longer bridge of the bicyclic system.

-

exo isomer: The substituent on the dienophile is oriented away from the longer bridge.

At room temperature, the reaction is under kinetic control and predominantly yields the endo isomer.[9] This preference is attributed to secondary orbital interactions between the p-orbitals of the diene and the carbonyl groups of the dienophile in the transition state, which stabilizes the endo transition state.[1]

However, the exo isomer is the thermodynamically more stable product due to reduced steric hindrance.[4] The endo adduct can be converted to the more stable exo isomer by heating, often at temperatures around 190°C.[4] This isomerization is a reversible process, and at higher temperatures, an equilibrium mixture is obtained, favoring the exo product.[4]

Figure 1: Kinetic vs. Thermodynamic Control in the Synthesis of 5-Norbornene-2,3-dicarboxylic Anhydride.

The Target Molecule: this compound

The title compound, also known as 5-norbornene-2,3-dicarboximide, is synthesized from the corresponding anhydride. While the exact first synthesis of the parent imide is not definitively documented in readily available literature, the synthesis of its derivatives, such as the N-hydroxy and N-phenyl analogs, has been well-described since the mid-20th century.[10][11] The synthesis of the parent imide follows a straightforward imidization reaction.

Synthesis from the Anhydride

The conversion of 5-norbornene-2,3-dicarboxylic anhydride to the corresponding imide can be achieved by reaction with an ammonia source. A common laboratory procedure involves heating the anhydride with urea, which decomposes to provide ammonia in situ. This method is effective for producing the endo-imide from the readily available endo-anhydride.

Characterization and Isomer Identification

Distinguishing between the endo and exo isomers of this compound and its precursors is crucial and can be readily achieved using Nuclear Magnetic Resonance (NMR) spectroscopy.[9]

| Proton | endo-Isomer Chemical Shift (ppm) | exo-Isomer Chemical Shift (ppm) | Rationale for Difference |

| H2, H3 | ~3.4 | ~2.6 | In the endo isomer, these protons are shielded by the magnetic anisotropy of the C=C double bond, causing an upfield shift. In the exo isomer, they are deshielded. |

| Vinyl (H5, H6) | ~6.3 | ~6.3 | Less affected by the stereochemistry of the imide ring. |

| Bridgehead (H1, H4) | ~3.3 | ~3.3 | Minor differences observed. |

| Methylene Bridge (H7) | ~1.5 (syn), ~1.7 (anti) | ~1.4 (syn), ~1.6 (anti) | Subtle shifts can be observed. |

Note: Approximate chemical shifts are based on typical values reported in the literature and can vary depending on the solvent and spectrometer frequency.

X-ray crystallography has also been employed to definitively determine the solid-state structures of both endo and exo isomers of related norbornene dicarboximides.[10]

Applications in Research and Industry

While initially a subject of academic interest for studying reaction mechanisms and stereochemistry, this compound and its derivatives have found significant applications in several fields.

Polymer Chemistry

Norbornene-based monomers, including dicarboximide derivatives, are valuable in polymer chemistry.[12] They are used in Ring-Opening Metathesis Polymerization (ROMP) to produce polymers with high glass transition temperatures, good thermal stability, and specific mechanical properties.[12] The rigid bicyclic structure of the norbornene unit imparts unique characteristics to the resulting polymer backbone.[12]

Pharmaceutical Synthesis: The Lurasidone Connection

A major modern application of the exo-isomer of a related compound, cis-5-norbornene-exo-2,3-dicarboxylic anhydride, is as a key intermediate in the synthesis of the atypical antipsychotic drug, Lurasidone.[4][13] The specific stereochemistry of the exo isomer is crucial for the construction of the final active pharmaceutical ingredient.[4] This has driven the development of efficient methods for the synthesis and isomerization of these norbornene derivatives on an industrial scale.[4]

Figure 2: Synthetic pathway and applications of this compound and its precursors.

Experimental Protocols

Synthesis of cis-5-Norbornene-endo-2,3-dicarboxylic Anhydride

Objective: To synthesize the endo-anhydride via a Diels-Alder reaction.

Materials:

-

Maleic anhydride (6.0 g)

-

Toluene (25 mL)

-

Cyclopentadiene (6 mL, freshly distilled) dissolved in Toluene (5 mL)

Procedure:

-

In a 125-mL Erlenmeyer flask, dissolve 6.0 g of powdered maleic anhydride in 25 mL of toluene. Gentle warming may be required.[5]

-

Cool the toluene mixture in an ice bath to approximately 10°C.[5]

-

In a separate container, dissolve 6 mL of freshly prepared cyclopentadiene in 5 mL of toluene.[5]

-

Add the cyclopentadiene solution in small portions to the cooled maleic anhydride solution while vigorously swirling the flask in the ice bath to dissipate the heat of reaction.[5]

-

A white precipitate will form. Allow the reaction to proceed for 15-20 minutes in the ice bath.

-

Collect the solid product by suction filtration and wash with a small amount of cold petroleum ether.

-

The crude product can be recrystallized from a minimal amount of hot dichloromethane, followed by the addition of twice the volume of warm petroleum ether or hexane to induce crystallization upon cooling.[5]

-

Dry the crystals to obtain pure cis-5-norbornene-endo-2,3-dicarboxylic anhydride.

Synthesis of endo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Objective: To synthesize the target endo-imide from the corresponding anhydride.

Materials:

-

cis-5-Norbornene-endo-2,3-dicarboxylic anhydride (5.0 g)

-

Urea (1.5 g)

Procedure:

-

Grind 5.0 g of cis-5-norbornene-endo-2,3-dicarboxylic anhydride and 1.5 g of urea together using a mortar and pestle to create an intimate mixture.

-

Transfer the mixture to a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture gently in an oil bath. The mixture will melt, and ammonia will evolve as the urea decomposes.

-

Continue heating at approximately 150-160°C for 15-20 minutes.

-

Allow the reaction mixture to cool and solidify.

-

Recrystallize the solid product from ethanol or an ethanol/water mixture to yield the pure endo-imide.

Conclusion

The discovery and history of this compound provide a compelling narrative of how a fundamental reaction in organic chemistry, the Diels-Alder reaction, has led to the creation of molecules with profound industrial and pharmaceutical relevance. From its origins as a classic example of stereoselective cycloaddition to its modern-day role as a crucial building block for the antipsychotic drug Lurasidone, this seemingly simple bicyclic imide continues to be a subject of interest and importance for researchers and scientists in various fields. Understanding its synthesis, stereochemistry, and reactivity is essential for harnessing its full potential in the development of new materials and therapeutics.

References

- 1. community.wvu.edu [community.wvu.edu]

- 2. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Norbornene - Wikipedia [en.wikipedia.org]

- 4. www2.latech.edu [www2.latech.edu]

- 5. sitesmedia.s3.amazonaws.com [sitesmedia.s3.amazonaws.com]

- 6. unwisdom.org [unwisdom.org]

- 7. Making sure you're not a bot! [oc-praktikum.de]

- 8. Nadic anhydride - Wikipedia [en.wikipedia.org]

- 9. revroum.lew.ro [revroum.lew.ro]

- 10. Page loading... [guidechem.com]

- 11. prepchem.com [prepchem.com]

- 12. researchgate.net [researchgate.net]

- 13. (3aR,4S,7R,7aS) 4,7-Methano-1H-isoindole-1,3(2H)-dione | 14805-29-9 [chemicalbook.com]

A Technical Guide to the Spectroscopic Characterization of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Introduction

This technical guide provides an in-depth analysis of the key spectroscopic data required for the unambiguous identification and characterization of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione . This compound, a saturated heterocyclic system built upon a rigid bicyclo[2.2.1]heptene (norbornene) framework, is a fundamental building block in synthetic chemistry. Its structural rigidity and defined stereochemistry make it a valuable intermediate in the development of polymers and pharmaceutical agents.[1]

The molecule is more commonly known by its synonym, cis-5-norbornene-2,3-dicarboximide . The stereochemistry of the imide ring relative to the carbon-carbon double bond is crucial. The Diels-Alder reaction used in its synthesis kinetically favors the endo isomer, which is the focus of this guide.[2] This isomer can be thermally or photochemically converted to the more thermodynamically stable exo isomer. Accurate spectroscopic analysis is therefore essential not only for structural confirmation but also for determining isomeric purity.

This document serves as a practical reference for researchers and drug development professionals, detailing the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each section combines reference data with the underlying principles and experimental protocols, ensuring a self-validating approach to characterization.

Molecular Structure and Spectroscopic Correlation

The structure of endo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione (Molecular Formula: C₉H₉NO₂, Molecular Weight: 163.17 g/mol ) presents several distinct features that give rise to a characteristic spectroscopic fingerprint.[3][4]

-

Norbornene Framework : A bicyclic system containing a double bond and a methylene bridge.

-

Imide Ring : A five-membered ring containing two carbonyl groups attached to a nitrogen atom.

-

Endo Stereochemistry : The imide ring is oriented syn (on the same side) to the methylene bridge and anti to the double bond.

These features create a unique set of proton and carbon environments, which can be probed by various spectroscopic techniques.

Caption: Correlation of molecular features with analytical techniques.

¹H NMR Spectroscopy

Proton NMR is arguably the most powerful tool for confirming the structure and stereochemistry of this molecule. The symmetry of the endo isomer results in five distinct proton signals. The chemical shifts and coupling constants provide definitive proof of the norbornene skeleton and the relative orientation of the substituents.

Data Interpretation

The expected ¹H NMR spectral data in a common solvent like CDCl₃ are summarized below. The assignments are based on data from closely related N-substituted derivatives and known trends for norbornene systems.[2][5]

| Proton Assignment | Multiplicity | Approx. Chemical Shift (δ) ppm | Key Coupling Constants (J) Hz |

| H-N (Imide) | broad singlet | ~8.0 - 9.0 | - |

| H-5, H-6 (Olefinic) | triplet | ~6.2 - 6.3 | J ≈ 1.5 Hz |

| H-1, H-4 (Bridgehead) | broad singlet | ~3.4 - 3.5 | - |

| H-2, H-3 (Imide Ring) | singlet | ~3.3 - 3.4 | - |

| H-7a, H-7s (Bridge) | AB quartet | ~1.5 - 1.7 | J(gem) ≈ 8-9 Hz |

Expert Insight: The stereochemistry can be confirmed by observing the coupling constants and through 2D NMR experiments like NOESY. In the endo isomer, the protons H-2 and H-3 are spatially close to the olefinic protons H-5 and H-6, which would result in a NOE cross-peak. Conversely, in the exo isomer, H-2 and H-3 are closer to the methylene bridge protons (H-7).

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation:

-

Accurately weigh 10-15 mg of the compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Cap the tube and vortex gently until the sample is fully dissolved.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

-

-

Data Acquisition:

-

Acquire a standard proton spectrum with the following typical parameters:

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: ~4 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 8 to 16 (adjust for desired signal-to-noise ratio)

-

-

Process the resulting Free Induction Decay (FID) with an exponential window function (line broadening of ~0.3 Hz) and perform a Fourier transform.

-

Phase and baseline correct the spectrum. Reference the TMS peak to 0.00 ppm.

-

Integrate all signals to confirm the proton ratios.

-

¹³C NMR Spectroscopy

Carbon NMR provides complementary information, confirming the carbon skeleton of the molecule. Due to the molecule's symmetry, five distinct carbon signals are expected in the proton-decoupled spectrum.

Data Interpretation

The chemical shifts are highly diagnostic, particularly for the carbonyl and olefinic carbons. The position of the C-7 methylene bridge carbon is a key indicator for distinguishing between endo and exo isomers.[2]

| Carbon Assignment | Approx. Chemical Shift (δ) ppm |

| C=O (Carbonyl) | ~177 - 178 |

| C-5, C-6 (Olefinic) | ~134 - 135 |

| C-1, C-4 (Bridgehead) | ~52 - 53 |

| C-7 (Bridge) | ~45 - 46 |

| C-2, C-3 (Imide Ring) | ~44 - 45 |

Expert Insight: The C-7 methylene bridge carbon in the endo isomer is shielded compared to the exo isomer due to the anisotropic effect of the nearby imide carbonyl groups. This results in an upfield shift (lower ppm value) for C-7 in the endo isomer, providing a reliable method for stereochemical assignment.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (30-50 mg) may be beneficial for reducing acquisition time.

-

Instrument Setup (100 MHz for ¹³C on a 400 MHz Spectrometer):

-

Use the same lock and shim settings from the proton experiment.

-

Select a carbon experiment with proton decoupling (e.g., zgpg30).

-

-

Data Acquisition:

-

Acquire the spectrum with typical parameters:

-

Pulse Angle: 30 degrees

-

Acquisition Time: ~1.5 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 256 to 1024 (¹³C is much less sensitive than ¹H)

-

-

Process the FID with an exponential window function (line broadening of 1-2 Hz) and perform a Fourier transform.

-

Phase and baseline correct the spectrum. Reference the CDCl₃ solvent peak to 77.16 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The imide group, with its N-H bond and two carbonyls, produces strong and characteristic absorption bands.

Data Interpretation

The vapor phase IR spectrum shows several key absorption peaks that confirm the molecular structure.[6]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3250 | N-H Stretch | Imide |

| ~3060 | C-H Stretch | Olefinic (=C-H) |

| ~2980 | C-H Stretch | Aliphatic (C-H) |

| ~1775 | C=O Asymmetric Stretch | Imide |

| ~1705 | C=O Symmetric Stretch | Imide |

| ~1640 | C=C Stretch | Alkene |

Expert Insight: The presence of two distinct C=O stretching bands is a hallmark of the cyclic imide structure, arising from the symmetric and asymmetric stretching modes of the coupled carbonyls. The position and sharpness of the N-H stretch can be affected by hydrogen bonding in the solid state.

Experimental Protocol: FTIR-ATR Acquisition

-

Sample Preparation:

-

Place a small amount (a few milligrams) of the solid crystalline sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Lower the press arm and apply consistent pressure to ensure good contact between the sample and the crystal.

-

-

Instrument Setup:

-

Run a background scan with the clean, empty ATR crystal. This is crucial to subtract atmospheric H₂O and CO₂ signals.

-

-

Data Acquisition:

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum.

-

The typical spectral range is 4000-400 cm⁻¹.

-

The resulting spectrum is automatically ratioed against the background to produce a clean absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers insights into its structural framework through fragmentation analysis.

Data Interpretation

Under Electron Ionization (EI) conditions, the molecule will produce a clear molecular ion peak. The most diagnostic fragmentation pathway for norbornene-derived structures is a retro-Diels-Alder reaction.[4]

-

Molecular Ion (M⁺˙): m/z = 163, corresponding to the molecular formula C₉H₉NO₂.

-

Key Fragmentation: The molecule readily undergoes a retro-Diels-Alder cycloreversion, breaking down into two stable neutral or charged fragments:

-

Cyclopentadiene: m/z = 66

-

Maleimide: m/z = 97

-

The presence of a strong peak at m/z 66 is highly characteristic of the norbornene moiety.

Caption: Key fragmentation pathway in EI-MS.

Experimental Protocol: EI-MS Acquisition

-

Sample Introduction:

-

Dissolve a small amount of the sample (<1 mg) in a volatile solvent like methanol or dichloromethane.

-

Introduce the sample into the mass spectrometer via a direct insertion probe or by injection into a Gas Chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

-

Instrument Setup (EI Source):

-

Ionization Energy: 70 eV (standard).

-

Source Temperature: 200-250 °C.

-

Mass Analyzer: Scan a range from m/z 40 to 200.

-

-

Data Analysis:

-

Identify the molecular ion peak (M⁺˙) at m/z 163.

-

Identify the base peak (the most intense peak in the spectrum).

-

Analyze the fragmentation pattern, looking specifically for the characteristic retro-Diels-Alder fragments at m/z 97 and 66.

-

Integrated Workflow for Structural Verification

A robust characterization relies on the synergy of these techniques. No single method provides all the necessary information, but together they form a self-validating system for confirming the structure of this compound.

Caption: A self-validating workflow for structural confirmation.

References

- 1. 5-NORBORNENE-2,3-DIMETHANOL(85-39-2) 13C NMR [m.chemicalbook.com]

- 2. revroum.lew.ro [revroum.lew.ro]

- 3. 3a,4,7,7a-Tetrahydro-4,7-methano-1H-isoindole-1,3(2H)-dione | C9H9NO2 | CID 97723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4,7-Methano-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-, (3aα,4α,7α,7aα)- [webbook.nist.gov]

- 5. acgpubs.org [acgpubs.org]

- 6. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Solubility of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione in Organic Solvents

Introduction

3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, a molecule also identified by its synonyms cis-5-Norbornene-endo-2,3-dicarboximide or simply Nadic Imide, is a vital building block in synthetic and medicinal chemistry.[1] Its rigid bicyclic structure and reactive imide functionality make it a valuable intermediate for the synthesis of complex molecules, including pharmaceuticals and high-performance polymers.[2][3] For instance, it serves as a key intermediate in the synthesis of Lurasidone, a medication used to treat schizophrenia and bipolar depression.[2][3]

Understanding the solubility of this compound is a critical prerequisite for its effective use in reaction chemistry, purification, formulation, and materials science. This guide provides a comprehensive overview of the theoretical and practical aspects of its solubility in organic solvents, designed to equip researchers with the knowledge needed to make informed decisions in experimental design.

Theoretical Principles of Solubility

The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is the foundational concept: polar solutes tend to dissolve in polar solvents, while non-polar solutes dissolve in non-polar solvents.[4] The structure of this compound possesses distinct polar and non-polar regions that dictate its solubility behavior.

-

Polar Moieties : The molecule contains two carbonyl groups (C=O) and an N-H bond within the imide ring. These groups create a significant dipole moment and can act as hydrogen bond acceptors (the carbonyl oxygens) and a hydrogen bond donor (the N-H proton). This polar character suggests an affinity for polar solvents.

-

Non-polar Moiety : The bicyclic norbornene framework is composed entirely of carbon and hydrogen atoms, making it rigid, bulky, and distinctly non-polar (lipophilic). This part of the molecule will favor interactions with non-polar solvents through van der Waals forces.

The dual nature of its structure—a polar head and a non-polar body—results in nuanced solubility across different solvent classes.

Solubility Predictions by Solvent Class

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone) : These solvents have strong dipole moments but do not donate hydrogen bonds. They can effectively solvate the polar imide ring. Given the benefits of polar solvents in increasing the solubility of starting materials and products in similar reactions, good solubility is anticipated in this class.[5]

-

Polar Protic Solvents (e.g., Alcohols, Water) : These solvents can both donate and accept hydrogen bonds. While they can interact with the imide group, the large non-polar norbornene backbone may limit solubility, particularly in highly polar protic solvents like water. In alcoholic solvents, solubility may be moderate but could be complicated by solvolysis under certain conditions.[5]

-

Non-polar Solvents (e.g., Hexane, Toluene) : These solvents interact primarily through weak van der Waals forces. The non-polar norbornene framework will have an affinity for these solvents, but the highly polar imide group will be poorly solvated, likely leading to low solubility.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform) : These solvents have a moderate polarity. They offer a balance, being able to interact with the non-polar framework while also providing some solvation for the polar imide ring. Therefore, moderate to good solubility is expected.

Reported Solubility Data

Quantitative solubility data for this compound is not extensively documented in publicly available literature. However, qualitative data and information on structurally related compounds provide valuable insights.

| Solvent | Solubility Description | Source |

| Chloroform | Slightly Soluble | [2] |

| Methanol | Slightly Soluble | [2] |

It is a common observation that cyclic imides exhibit solubility in lipophilic solvents like chloroform and dichloromethane, or in polar aprotic solvents such as DMSO and DMF.[6] The solubility of related N-substituted nadic imides is reported to be high in a wide range of organic solvents, including ketones, esters, ethers, and aromatic hydrocarbons, but not in aliphatic alcohols or hydrocarbons.[7] This suggests that the core nadic imide structure is amenable to dissolution in moderately polar to polar aprotic media.

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a standardized experimental protocol is essential. The isothermal shake-flask method is a reliable and widely accepted technique for determining the solubility of a solid compound in a solvent.[4]

Objective

To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials and Equipment

-

This compound, analytical grade

-

Selected organic solvent(s), HPLC grade

-

Scintillation vials or sealed flasks

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical instrument.

Step-by-Step Methodology

-

Preparation of Saturated Solution :

-

Add an excess amount of the solid compound to a vial. The key is to ensure that undissolved solid remains after equilibration, confirming saturation.

-

Add a known volume of the selected solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration :

-

Place the vials in a shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).[4] Causality Note: This extended period is crucial to allow the dissolution process to reach a thermodynamic steady state, ensuring the measured solubility is the true equilibrium value.

-

-

Sample Collection and Preparation :

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for several hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a pipette.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial. Causality Note: Filtration is a critical step to remove all undissolved micro-particulates, which would otherwise lead to an overestimation of the solubility.

-

-

Quantitative Analysis :

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated HPLC (or other) method to determine the concentration of the dissolved compound. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation :

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in standard units, such as mg/mL or mol/L.

-

Experimental Workflow Diagram

Caption: Isothermal shake-flask method for solubility determination.

Factors Influencing Solubility

Several external factors can significantly affect the measured solubility of the compound.

-

Temperature : The solubility of most solid compounds in organic solvents increases with temperature.[4] This is because the dissolution process is often endothermic, meaning it absorbs heat. For reactions conducted at elevated temperatures, the compound will likely be more soluble.

-

Solvent Purity : The presence of impurities, particularly water, in the organic solvent can alter its polarity and, consequently, the solubility of the compound. Using high-purity, anhydrous solvents is recommended for reproducible results.

-

Polymorphism : The compound may exist in different crystalline forms (polymorphs), each having a unique crystal lattice energy and, therefore, a different solubility. It is important to characterize the solid form being used.

Conclusion

This compound is a molecule of significant synthetic utility whose solubility is dictated by the balance between its polar imide ring and its non-polar norbornene backbone. While quantitative data is sparse, theoretical principles and qualitative reports suggest slight to moderate solubility in chlorinated and polar aprotic solvents. For researchers requiring precise solubility values for process optimization, reaction design, or formulation, the detailed isothermal shake-flask protocol provided in this guide offers a robust and reliable method for empirical determination. Careful control over experimental variables such as temperature and solvent purity is paramount for obtaining accurate and reproducible data.

References

- 1. 4,7-Methano-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-, (3aα,4α,7α,7aα)- [webbook.nist.gov]

- 2. lookchem.com [lookchem.com]

- 3. (3aR,4S,7R,7aS) 4,7-Methano-1H-isoindole-1,3(2H)-dione | 14805-29-9 [chemicalbook.com]

- 4. youtube.com [youtube.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. BANIï¼Bis-allyl nadi imideï¼ | Business segment & products | Maruzen Petrochemical Co., Ltd. [chemiway.co.jp]

Methodological & Application

Application Notes & Protocols: The Strategic Use of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione in Diels-Alder Reactions

Introduction: A Cornerstone Adduct in Cycloaddition Chemistry

3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, commonly known as cis-5-norbornene-2,3-dicarboximide, is a bicyclic imide of significant interest in organic synthesis.[1] Its rigid, strained structure and defined stereochemistry make it a valuable building block. This molecule is, in itself, the product of a classic Diels-Alder reaction between cyclopentadiene (a diene) and maleimide (a dienophile).[2][3] The reaction is a cornerstone example of [4+2] cycloadditions, celebrated for its efficiency and stereoselectivity.[4]

This guide provides an in-depth exploration of this reaction, focusing on the mechanistic principles that govern its outcome and providing a detailed protocol for its synthesis. We will delve into the concepts of kinetic and thermodynamic control, the origins of endo selectivity, and the practical considerations for synthesizing and characterizing this important compound.

Mechanistic Deep Dive: The Diels-Alder Reaction & The Endo Rule

The Diels-Alder reaction is a concerted, pericyclic reaction that forms a six-membered ring through the interaction of a 4π-electron system (the diene) and a 2π-electron system (the dienophile).[4][5] The reaction proceeds through a cyclic transition state, and its stereochemical outcome is highly predictable.[5]

When cyclic dienes like cyclopentadiene react, two diastereomeric products are possible: endo and exo.[6]

-

Endo Product: The substituent(s) on the dienophile are oriented syn (on the same side) to the longest bridge of the newly formed bicyclic system.

-

Exo Product: The substituent(s) on the dienophile are oriented anti (on the opposite side) to the longest bridge.

A foundational principle of the Diels-Alder reaction is the Endo Rule , which states that the endo product is typically the major product under kinetic control (i.e., lower temperatures and shorter reaction times).[6][7][8] This preference, often counterintuitive from a sterics perspective, is explained by secondary orbital interactions .[5][7][9][10] In the endo transition state, the p-orbitals of the electron-withdrawing groups on the dienophile (the carbonyls of the imide ring) can overlap constructively with the interior p-orbitals (C2 and C3) of the diene.[7][10] This overlap provides additional electronic stabilization to the transition state, lowering its activation energy compared to the exo pathway, where such interaction is absent.[7][10][11]

Conversely, the exo product is generally the more thermodynamically stable isomer due to reduced steric hindrance.[6][8] Therefore, under conditions of thermodynamic control (higher temperatures, longer reaction times, or the presence of a Lewis acid), where the reaction becomes reversible, the product distribution can shift to favor the exo isomer.[8][12]

Caption: Diels-Alder reaction pathways for cyclopentadiene and maleimide.

Application Protocol: Synthesis of endo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

This protocol details the kinetically controlled synthesis of the endo isomer. The primary challenge is the preparation of cyclopentadiene, which exists as the dimer, dicyclopentadiene, at room temperature. Dicyclopentadiene must be "cracked" via a retro-Diels-Alder reaction immediately before use.[13]

Materials & Equipment:

-

Dicyclopentadiene

-

Maleimide

-

Ethyl acetate, reagent grade

-

Hexane or Petroleum Ether, reagent grade

-

Fractional distillation apparatus (100 mL round-bottom flask, fractionating column, condenser, distillation head)

-

Heating mantle

-

Ice bath

-

Erlenmeyer flasks (125 mL)

-

Stir plate and magnetic stir bar

-

Suction filtration apparatus (Büchner funnel, filter flask)

-

Melting point apparatus

Experimental Workflow:

Caption: Workflow for the synthesis of the norbornene-imide adduct.

Step-by-Step Procedure:

-

Preparation of Cyclopentadiene: Assemble a fractional distillation apparatus. Place ~20 mL of dicyclopentadiene in the 100 mL round-bottom flask. Heat the flask gently to reflux. The dimer will undergo a retro-Diels-Alder reaction, and pure cyclopentadiene (boiling point ~41°C) will distill over.[13][14] Collect the cyclopentadiene in a receiver flask cooled in an ice bath. Safety Note: Cyclopentadiene dimerizes back to dicyclopentadiene within hours at room temperature, so it must be used promptly and kept cold.[8]

-

Reaction Setup: In a 125 mL Erlenmeyer flask, dissolve 5.0 g of powdered maleimide in 25 mL of ethyl acetate. Gentle warming may be required. Once dissolved, add 25 mL of hexane or petroleum ether and swirl to mix.[4] Cool this solution in an ice bath.

-

Diels-Alder Reaction: Slowly add 5 mL of the freshly distilled, cold cyclopentadiene to the chilled maleimide solution with constant swirling. The reaction is exothermic. A white precipitate of the endo-adduct will form almost immediately.

-

Product Isolation: Allow the flask to stand in the ice bath for 15-20 minutes to ensure complete crystallization. Collect the white solid product by suction filtration using a Büchner funnel. Wash the crystals with a small amount of cold petroleum ether to remove any unreacted starting material.

-

Purification and Characterization: The crude product is often of high purity. For further purification, recrystallization can be performed using a suitable solvent like dichloromethane/petroleum ether or toluene.[14] Dry the purified crystals, weigh them to calculate the yield, and determine the melting point. The expected melting point for the endo-adduct is approximately 165°C.[14]

Data Summary & Expected Results

The reaction between cyclopentadiene and maleimide derivatives is highly efficient. The table below summarizes key data points for this synthesis.

| Parameter | Expected Value/Observation | Source |

| Diene | Cyclopentadiene (freshly prepared) | [13] |

| Dienophile | Maleimide | [4] |

| Reaction Conditions | 0-25°C (Kinetic Control) | [8] |

| Solvent System | Ethyl Acetate / Hexane | [4] |

| Major Product | endo-adduct | [2] |

| Typical Yield | >80% | [15] |

| Melting Point (endo) | ~165 °C | [14] |

| Key IR Peaks (cm⁻¹) | ~3200 (N-H), ~1700 (C=O, imide) | [15] |

Further Synthetic Applications

While the synthesis of this adduct is a primary application, the molecule itself serves as a versatile intermediate. The double bond within the norbornene framework can undergo further reactions, such as hydrogenation or epoxidation. The saturated analog, (3aR,4S,7R,7aS)-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, is a key intermediate in the synthesis of pharmaceuticals like the antipsychotic drug Lurasidone.[16][17] This highlights the industrial relevance of the initial Diels-Alder reaction in creating complex molecular scaffolds.

References

- 1. 3a,4,7,7a-Tetrahydro-4,7-methano-1H-isoindole-1,3(2H)-dione | C9H9NO2 | CID 97723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. revroum.lew.ro [revroum.lew.ro]

- 3. researchgate.net [researchgate.net]

- 4. community.wvu.edu [community.wvu.edu]

- 5. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 6. chemtube3d.com [chemtube3d.com]

- 7. m.youtube.com [m.youtube.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Secondary Orbital Interactions Enhance the Reactivity of Alkynes in Diels–Alder Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. www2.latech.edu [www2.latech.edu]

- 13. The Diels-Alder Reaction [cs.gordon.edu]

- 14. sitesmedia.s3.amazonaws.com [sitesmedia.s3.amazonaws.com]

- 15. CIS-5-NORBORNENE-EXO-2,3-DICARBOXYLIC ANHYDRIDE synthesis - chemicalbook [chemicalbook.com]

- 16. (3aR,4S,7R,7aS) 4,7-Methano-1H-isoindole-1,3(2H)-dione | 14805-29-9 [chemicalbook.com]

- 17. lookchem.com [lookchem.com]

protocol for derivatization with 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Application Note & Protocol

Derivatization of Primary Amines Using cis-5-Norbornene-endo-2,3-dicarboxylic Anhydride for Enhanced Analytical Detection

Abstract

This document provides a comprehensive guide for the derivatization of primary amines using cis-5-norbornene-endo-2,3-dicarboxylic anhydride, also known as Nadic anhydride. The protocol is designed for researchers, scientists, and drug development professionals who require a robust method to improve the analytical characteristics of polar, non-volatile primary amines for techniques such as Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS). The reaction yields stable, N-substituted imide derivatives, specifically N-substituted 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-diones, which exhibit increased volatility and thermal stability. This guide explains the underlying chemical principles, provides a detailed step-by-step protocol, and offers insights into method validation and troubleshooting.

Introduction: The Rationale for Derivatization

Primary amines are a class of organic compounds fundamental to various biological and chemical processes, including neurotransmission and cell signaling.[1] However, their direct analysis by gas chromatography is often challenging due to high polarity, low volatility, and a tendency to produce poor chromatographic peak shapes through interactions with active sites in the GC system.[2]

Chemical derivatization addresses these challenges by converting the polar primary amine into a less polar, more volatile, and more thermally stable derivative.[3] Acylation, the introduction of an acyl group, is a highly effective and common derivatization technique for amines.[2] This protocol utilizes cis-5-norbornene-endo-2,3-dicarboxylic anhydride, the Diels-Alder adduct of cyclopentadiene and maleic anhydride, as the acylating agent.[4][5] The reaction produces a stable N-substituted imide, which is significantly more amenable to GC analysis. This specific reagent is advantageous due to the rigid, bicyclic structure it imparts, which can improve chromatographic separation and provide a distinct mass spectral fragmentation pattern for confident identification.

Principle of the Reaction: Imide Formation

The derivatization process is an acylation reaction. The primary amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride ring. This initial attack leads to the opening of the anhydride ring to form an intermediate amic acid. Subsequent heating promotes an intramolecular cyclization via dehydration, resulting in the formation of a stable five-membered imide ring.[2][6] The final product is an N-substituted 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione.

The use of an anhydrous solvent is critical to prevent the competing hydrolysis of the anhydride starting material, which would form the corresponding dicarboxylic acid and reduce the derivatization yield.[7][8]

References

- 1. Optimized derivatization of primary amines with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde toward reproducible quantitative analysis in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]